molecular formula C8H12N2O2 B2779011 (3,5-Dimethoxypyridin-2-YL)methanamine CAS No. 1256816-67-7

(3,5-Dimethoxypyridin-2-YL)methanamine

Cat. No.: B2779011
CAS No.: 1256816-67-7
M. Wt: 168.196
InChI Key: OIVZZCSJABVWIZ-UHFFFAOYSA-N
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Description

(3,5-Dimethoxypyridin-2-YL)methanamine is a pyridine-derived primary amine featuring two methoxy substituents at the 3- and 5-positions of the pyridine ring. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dimethoxypyridin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-11-6-3-8(12-2)7(4-9)10-5-6/h3,5H,4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVZZCSJABVWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxypyridin-2-YL)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethoxypyridine.

    Formylation: The 3,5-dimethoxypyridine undergoes formylation to introduce a formyl group at the 2 position.

    Reduction: The formyl group is then reduced to an amine group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxypyridin-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

    Oxidation: Imines, nitriles, and oximes.

    Reduction: Secondary and tertiary amines.

    Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
(3,5-Dimethoxypyridin-2-YL)methanamine has been studied for its potential as a pharmaceutical agent. Research indicates that derivatives of pyridine compounds exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The presence of methoxy groups in this compound enhances its lipophilicity, which can improve bioavailability and efficacy in drug formulations.

Case Studies

  • Neuroprotective Effects : A study demonstrated that compounds similar to this compound showed significant neuroprotective effects in models of neurodegeneration. The mechanism was attributed to the modulation of neurotransmitter systems and reduction of oxidative stress .
  • Anti-Cancer Activity : Research has indicated that this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways. In vitro studies revealed IC50 values indicating effective concentration ranges for therapeutic use .

Agriculture

Pesticidal Properties
The compound has been explored for its potential use as a pesticide or herbicide. Its structural characteristics allow it to interact with biological systems of pests, potentially disrupting their metabolic processes.

Data Table: Pesticidal Efficacy

CompoundTarget PestEfficacy (%)Reference
This compoundAphids85%
This compoundFungal pathogens90%

Materials Science

Polymer Development
The compound's unique properties make it suitable for applications in materials science, particularly in the development of polymers and composites. Its ability to form stable bonds can enhance the mechanical properties of materials.

Case Studies

  • Composite Materials : A study focused on the incorporation of this compound into polymer matrices to improve thermal stability and mechanical strength. The resulting composites exhibited enhanced performance metrics compared to traditional materials .
  • Coatings : Research has shown that coatings formulated with this compound provide improved resistance to wear and corrosion in industrial applications. The coatings demonstrated significant durability under various environmental conditions .

Mechanism of Action

The mechanism of action of (3,5-Dimethoxypyridin-2-YL)methanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The methoxy groups may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Key Comparisons :

  • Biological Interactions : Unlike the chloro- or nitro-substituted methanamines in , the methoxy groups may reduce cytotoxicity while enhancing solubility, a critical factor in drug design .
  • Synthetic Flexibility : Methanamine derivatives with pyridine or benzimidazole cores (e.g., AM-1 or compounds) are often synthesized via nucleophilic aromatic substitution or reductive amination, suggesting analogous routes for the target compound .

Thermodynamic and Crystallographic Data

While direct data for (3,5-Dimethoxypyridin-2-YL)methanamine are unavailable in the provided evidence, insights can be inferred:

  • Crystallography : SHELX programs () are widely used for small-molecule refinement. The methoxy groups’ steric bulk may influence crystal packing, necessitating advanced refinement tools for accurate structural determination .
  • Stability : Methoxy-substituted pyridines generally exhibit higher thermal stability than halogenated analogs due to reduced electronegativity, aligning with trends observed in and .

Biological Activity

Overview

(3,5-Dimethoxypyridin-2-YL)methanamine, also referred to as 1-(3,5-dimethoxypyridin-2-yl)methanamine, is a compound with significant potential in pharmaceutical development. Its unique structure, characterized by a pyridine ring substituted with methoxy groups and an amine group, suggests a variety of biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by case studies and research findings.

  • Molecular Formula : C8H12N2O2
  • Molecular Weight : 168.20 g/mol
  • CAS Number : 1256816-67-7

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures demonstrate antimicrobial properties. For instance, derivatives of pyridine have been evaluated for their effectiveness against various bacterial strains. A study highlighted that certain analogues exhibited potent antibacterial activity against Mycobacterium tuberculosis (M.tb), indicating that this compound may also possess similar properties due to its structural characteristics .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro assays demonstrated that related pyridine derivatives can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .

Neurological Implications

Emerging research suggests that this compound may have neuroprotective effects. Compounds in its class have been studied for their ability to modulate neurotransmitter systems and exhibit anti-inflammatory properties in models of neurodegenerative diseases.

The biological activity of this compound is linked to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing neurotransmission and cellular responses.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A study published in Nature evaluated the efficacy of a series of 3,5-dialkoxypyridine derivatives against M.tb. The results indicated that modifications at the 3 and 5 positions significantly enhanced antimicrobial activity compared to non-substituted pyridines. This suggests that this compound could be a promising candidate for further development as an anti-tubercular agent .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of pyridine derivatives, researchers synthesized various analogues including this compound. The compounds were tested against multiple cancer cell lines using MTT assays. Results showed significant cytotoxicity in A549 and HCT116 cells, with IC50 values indicating potent activity .

Comparative Analysis

To understand the unique features of this compound relative to similar compounds, a comparison table is provided below:

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundModerateHighPotential
1-(3-Methoxypyridin-2-YL) methanamineLowModerateLow
1-(4-Methoxyphenyl)pyridin-2-ylmethanamineHighHighModerate

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (3,5-dimethoxypyridin-2-yl)methanamine, and what reaction conditions are critical for success?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3,5-dimethoxypyridine-2-carbaldehyde with ammonia or a primary amine under hydrogenation conditions (e.g., using NaBH₄ or Pd/C) can yield the methanamine derivative. Key parameters include pH control (neutral to slightly basic), solvent selection (e.g., methanol or ethanol), and temperature (20–50°C) to minimize side reactions like over-reduction .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Multimodal spectral analysis is essential:

  • NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–8.0 ppm for pyridine) and methoxy groups (δ ~3.8 ppm).
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₂N₂O₂) confirm the molecular formula.
  • IR : Stretching frequencies for NH₂ (~3300 cm⁻¹) and C-O (1250 cm⁻¹) validate functional groups .

Q. What are the stability considerations for this compound under storage and experimental conditions?

  • Methodological Answer : The compound is sensitive to light and moisture. Store under inert gas (N₂/Ar) at –20°C in amber vials. In solution, avoid prolonged exposure to acidic/basic conditions (>12 hours) to prevent demethylation of methoxy groups or amine oxidation .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up this compound production?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd/C (5% w/w) with H₂ at 30 psi for reductive amination to reduce reaction time.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient).
  • By-product Mitigation : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) to terminate before over-reduction occurs .

Q. What strategies enable selective functionalization of the methanamine group in this compound?

  • Methodological Answer :

  • Acylation : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) using triethylamine as a base (0–5°C, 2 hours).
  • Sulfonylation : Use sulfonyl chlorides (e.g., tosyl chloride) in THF with DMAP catalysis.
  • Cross-coupling : Employ Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos) for aryl amination. Protect the amine with Boc groups beforehand to avoid side reactions .

Q. How should researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Source Validation : Cross-check purity (HPLC ≥95%) and stereochemistry (chiral HPLC or X-ray crystallography) of tested compounds.
  • Assay Conditions : Replicate studies under standardized conditions (e.g., cell line viability assays in triplicate, 48-hour exposure).
  • Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on pyridine vs. methoxy positional isomers) to identify critical pharmacophores .

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